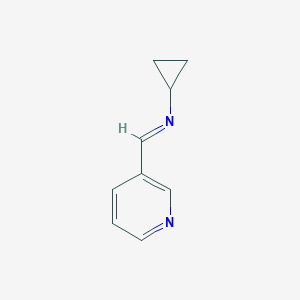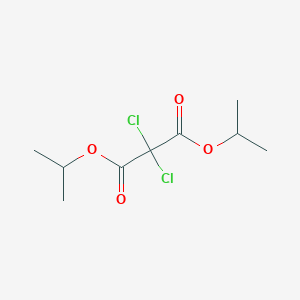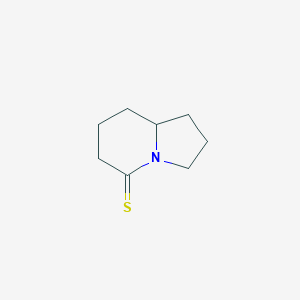
5(1H)-Indolizinethione, hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizine-5-thione is a heterocyclic compound with the molecular formula C8H13NS. It is a derivative of indolizine, a structure known for its diverse biological activities and applications in medicinal chemistry . The compound features a thione group, which is a sulfur analog of a ketone, adding unique chemical properties to its profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .
Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
Octahydroindolizine-5-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Indolizine-5-thione: Shares the indolizine core but lacks the octahydro structure.
Thiazinoindolizines: Compounds with a thiazine ring fused to the indolizine core, exhibiting different chemical properties and biological activities.
Uniqueness: Octahydroindolizine-5-thione is unique due to its fully saturated ring system and the presence of a thione group. This combination imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .
Properties
CAS No. |
190909-09-2 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
InChI Key |
YSWQHOLIFLWNJG-UHFFFAOYSA-N |
SMILES |
C1CC2CCCN2C(=S)C1 |
Canonical SMILES |
C1CC2CCCN2C(=S)C1 |
Synonyms |
5(1H)-Indolizinethione, hexahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


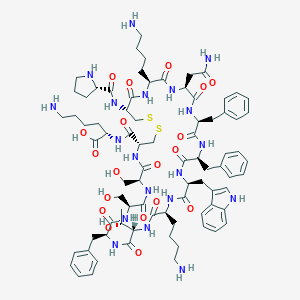
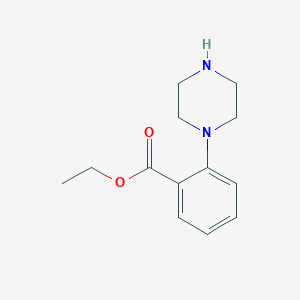
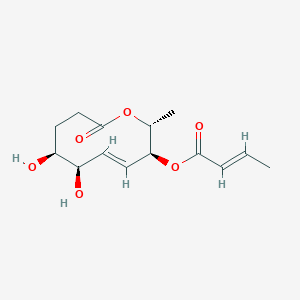
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
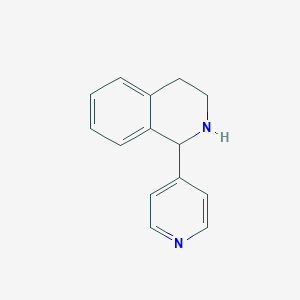
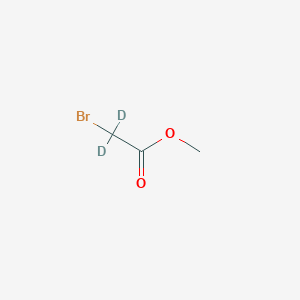
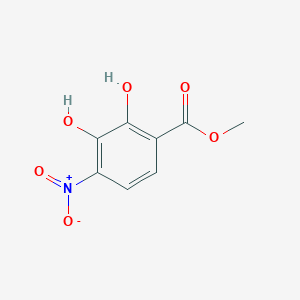
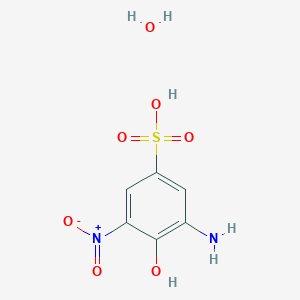
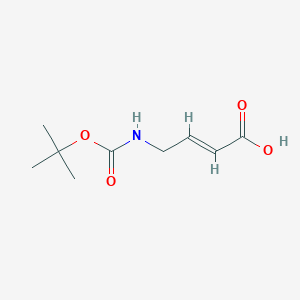

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
